molecular formula C10H19NO B8158707 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol

1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol

Cat. No.: B8158707
M. Wt: 169.26 g/mol
InChI Key: WEVFWVNURYIYQW-UHFFFAOYSA-N
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Description

1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol is a bicyclic organic compound featuring a bicyclo[2.2.2]octane core substituted with an amino group at position 4 and a hydroxyethyl group (-CH₂CH₂OH) at position 1.

Properties

IUPAC Name

1-(4-amino-1-bicyclo[2.2.2]octanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(12)9-2-5-10(11,6-3-9)7-4-9/h8,12H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVFWVNURYIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCC(CC1)(CC2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-{4-Nitrobicyclo[2.2.2]octan-1-yl}ethan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is typically carried out in anhydrous ether at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to achieve efficient conversion and high product purity.

Chemical Reactions Analysis

Types of Reactions: 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology:
The compound exhibits potential neuropharmacological effects due to its ability to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that compounds with similar bicyclic structures can modulate receptor activity in the central nervous system, influencing neurotransmitter release and uptake . This suggests that 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol may be useful in developing treatments for neurological disorders such as depression and anxiety.

Drug Development:
The compound is being investigated for its role in the development of new drugs targeting various neurological conditions. Its structural properties allow for modifications that can enhance efficacy while minimizing side effects . For instance, studies have shown that derivatives of bicyclic compounds can lead to improved pharmacological profiles, making them suitable candidates for further exploration in clinical settings.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including Diels-Alder reactions and other organic synthesis techniques . The ability to modify its structure allows researchers to create analogs with tailored properties for specific therapeutic targets.

Case Study 1: Neurotransmitter Modulation

Research has demonstrated that compounds similar to this compound can effectively modulate neurotransmitter systems. In one study, binding affinity assays were conducted to assess the interaction of the compound with serotonin receptors, revealing promising results that warrant further investigation into its therapeutic potential .

Case Study 2: Chiral Catalysis

Another application involves the use of derivatives of the compound in chiral catalytic systems. The bicyclic structure provides a rigid scaffold that enhances enantioselectivity in reactions such as aldol condensations. This has implications for synthesizing complex organic molecules with high specificity .

Mechanism of Action

The mechanism of action of 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol (CAS 105176-66-7)

  • Structural Differences : Replaces the hydroxyethyl group with a hydroxymethyl (-CH₂OH) moiety.
  • Properties: Molecular formula C₉H₁₇NO, molecular weight 155.24 g/mol .
  • Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications : Used in scientific research and development as a laboratory chemical .

4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride (CAS 702-82-9)

  • Structural Differences: Features a hydroxyl group directly on the bicyclo[2.2.2]octane core (position 1) and an amino group at position 4, with a hydrochloride salt form.
  • Similarity Score : 0.92 (indicating high structural overlap) .
  • Properties: Likely higher solubility in polar solvents due to ionic character.

Rel-(1R,3S,4R)-4-Aminoadamantan-1-ol (CAS 62058-03-1)

  • Structural Differences: Adamantane core (tricyclic structure) with amino and hydroxyl groups at positions 4 and 1, respectively.
  • Similarity Score : 0.88 .
  • Applications : Adamantane derivatives are valued in drug design for their rigidity and metabolic stability, often used in antiviral agents (e.g., rimantadine derivatives) .

1-Azabicyclo[2.2.2]octan-4-ol (Quinuclidin-4-ol, CAS 26458-74-2)

  • Structural Differences : Nitrogen is integrated into the bicyclic ring (azabicyclo structure), with a hydroxyl group at position 4.
  • Applications : Serves as a precursor in synthesizing quinuclidine-based pharmaceuticals, such as muscarinic receptor ligands .

1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one (CAS 57032-01-6)

  • Structural Differences: Replaces the hydroxyl and amino groups with a ketone (-COCH₃).
  • Properties : Molecular formula C₁₀H₁₆O, molecular weight 152.24 g/mol. The ketone group enhances reactivity in nucleophilic additions or reductions .

Data Table: Key Attributes of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Hazards/Applications
1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol Not available C₁₀H₁₉NO 169.26 (calculated) Amino, hydroxyethyl Research chemical (inferred)
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol 105176-66-7 C₉H₁₇NO 155.24 Amino, hydroxymethyl H302, H315, H319, H335
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride 702-82-9 C₈H₁₆ClNO 177.67 (calculated) Amino, hydroxyl, hydrochloride High structural similarity
Rel-(1R,3S,4R)-4-Aminoadamantan-1-ol 62058-03-1 C₁₀H₁₇NO 167.25 (calculated) Amino, hydroxyl Drug design scaffold
1-Azabicyclo[2.2.2]octan-4-ol 26458-74-2 C₇H₁₃NO 127.19 Azabicyclic, hydroxyl Pharmaceutical intermediate
1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one 57032-01-6 C₁₀H₁₆O 152.24 Ketone Synthetic intermediate

Biological Activity

1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol, also known as 1-(4-amino-1-bicyclo[2.2.2]octan-1-yl)ethanol, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[2.2.2]octane structure with an amino group at the 4-position and an ethanol moiety. Its molecular formula is C10H17NOC_{10}H_{17}NO with a molecular weight of approximately 167.25 g/mol.

PropertyValue
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
IUPAC Name1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethanol
CAS Number135908-48-4

Neuropharmacological Effects

Research indicates that compounds with similar bicyclic structures can interact with neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders such as depression and anxiety. The structural characteristics of this compound make it a candidate for further modifications aimed at enhancing its efficacy and reducing side effects.

Antimicrobial Activity

In studies involving related bicyclic compounds, significant antibacterial activity has been observed against various strains of bacteria, including drug-resistant strains . For example, derivatives based on the bicyclo[2.2.2]octane moiety have shown high antibacterial activity comparable to established antibiotics like ciprofloxacin.

Study on Antimicrobial Properties

A series of tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), demonstrating effective antibacterial properties against strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Antiprotozoal Activity

Another study focused on the antiprotozoal activities of 4-aminobicyclo[2.2.2]octane derivatives against Plasmodium falciparum and Trypanosoma brucei rhodesiense. The findings revealed that specific structural modifications significantly enhanced antiplasmodial potency compared to shorter chain analogs .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Compound TypeKey Biological Activity
1-(4-Aminobicyclo[2.2.2]octan-1-YL)Potential neuropharmacological effects
Bicyclo[3.3.0]octane derivativesVaries; some may affect neurotransmission
Tropane derivativesAnticholinergic effects
Piperidine analogsDiverse pharmacological activities

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